![molecular formula C11H10ClNO3 B571774 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid CAS No. 1249352-65-5](/img/structure/B571774.png)

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

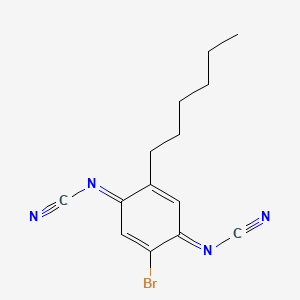

2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C11H10ClNO3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid consists of a benzoic acid core with a chlorine atom and a cyclopropylcarbonyl amino group attached to the benzene ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Dichloro Thioxanthen-9-ones : A study by Okabayashi, Fujiwara, and Tanaka (1991) involved the synthesis of dichloro thioxanthen-9-ones from 2-chloro-benzoic acid derivatives. This synthesis highlights the potential of 2-chloro-benzoic acid compounds in generating novel chemical structures through cyclization reactions (Okabayashi, Fujiwara, & Tanaka, 1991).

Formation of Hydrogen-Bonded Motifs : Hemamalini and Fun (2010) researched the crystal structure of a compound combining 2-amino-5-chloropyridine and benzoic acid, revealing how chlorobenzoic acids can form hydrogen-bonded motifs and chains in crystal structures (Hemamalini & Fun, 2010).

Photodecomposition Studies : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, including 2-chlorobenzoic acid, leading to the replacement of chlorine with hydroxyl groups. This study is significant in understanding the photochemical behavior of chlorobenzoic acid derivatives (Crosby & Leitis, 1969).

Molecular Salts and Cocrystals

- Solid-State Versatility in Molecular Salts/Cocrystals : Oruganti et al. (2017) explored the solid-state versatility of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid. This study provides insight into the synthesis and structural characterization of molecular salts, emphasizing the role of halogen bonds in crystal stabilization (Oruganti et al., 2017).

Liquid Crystal Synthesis

- Synthesis of Bent-Core Liquid Crystals : Begum et al. (2013) synthesized bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid, demonstrating the potential of chlorobenzoic acid derivatives in liquid crystal technology (Begum et al., 2013).

Antimicrobial and Antibacterial Applications

- Antibacterial Activity of Schiff Bases : Parekh et al. (2005) synthesized Schiff bases from 4-aminobenzoic acid, including a compound with 2-chlorobenzylidene, and evaluated their antibacterial properties. This study highlights the role of chlorobenzoic acid derivatives in developing potential antibacterial agents (Parekh et al., 2005).

Safety and Hazards

When handling 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Propriétés

IUPAC Name |

2-chloro-4-(cyclopropanecarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-9-5-7(3-4-8(9)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWCQCGNRZVMLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![3H-Naphtho[1,2-d]imidazole-2-carbaldehyde](/img/structure/B571711.png)

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)